molecular formula C17H16ClNO B2485290 (2E)-3-(2-chlorophenyl)-N-(2-ethylphenyl)prop-2-enamide CAS No. 300825-38-1

(2E)-3-(2-chlorophenyl)-N-(2-ethylphenyl)prop-2-enamide

Cat. No.: B2485290
CAS No.: 300825-38-1
M. Wt: 285.77
InChI Key: VOIPAOHXJUDPGH-VAWYXSNFSA-N
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Description

(2E)-3-(2-chlorophenyl)-N-(2-ethylphenyl)prop-2-enamide is a synthetic cinnamamide derivative offered for research and development purposes. This compound features a chlorophenyl ring and a 2-ethylanilide group attached to a prop-2-enamide core, a structure of significant interest in medicinal chemistry. Cinnamamide derivatives are a recognized pharmacophore in preclinical research, with studies identifying the N-(3-aryl-2-propenoyl)amido moiety as a key structure determining biological activity . While specific biological data for this compound is not available in the public scientific literature, structurally related cinnamanilides have demonstrated a range of promising activities in various research models. Notably, N-phenyl-substituted cinnamanilides have shown potent antiplasmodial activity against the Plasmodium falciparum 3D7 strain, with one derivative exhibiting an IC50 value of 0.58 µM, comparable to the standard drug chloroquine . Other cinnamamide analogs have been investigated for their anticonvulsant properties, showing efficacy in several animal models of seizures and epilepsy, such as the maximal electroshock (MES) test and the 6-Hz psychomotor seizure model . The mechanism of action for this compound class is not fully elucidated but may involve interactions with various neurological targets or enzyme systems. This compound is intended for research use only by qualified professionals. It is not for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

(E)-3-(2-chlorophenyl)-N-(2-ethylphenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO/c1-2-13-7-4-6-10-16(13)19-17(20)12-11-14-8-3-5-9-15(14)18/h3-12H,2H2,1H3,(H,19,20)/b12-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOIPAOHXJUDPGH-VAWYXSNFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C=CC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=CC=C1NC(=O)/C=C/C2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(2-chlorophenyl)-N-(2-ethylphenyl)prop-2-enamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2-chlorobenzaldehyde and 2-ethylbenzylamine as the primary starting materials.

    Condensation Reaction: The aldehyde group of 2-chlorobenzaldehyde reacts with the amine group of 2-ethylbenzylamine in the presence of a base such as sodium hydroxide to form an imine intermediate.

    Reduction: The imine intermediate is then reduced using a reducing agent like sodium borohydride to form the corresponding amine.

    Amidation: The resulting amine undergoes an amidation reaction with acryloyl chloride in the presence of a base like triethylamine to yield this compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(2-chlorophenyl)-N-(2-ethylphenyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

Chemical Research Applications

The compound serves as a significant building block in organic synthesis. Its structural characteristics allow it to participate in various chemical reactions, including:

  • Synthesis of Complex Molecules : It can be utilized to create more complex organic structures by undergoing reactions such as oxidation, reduction, and substitution. For instance:
    • Oxidation can lead to the formation of carboxylic acids or ketones.
    • Reduction may yield amines or alcohols.
    • Substitution can result in new derivatives with diverse functional groups.

Biological Research Applications

Research into the biological activities of (2E)-3-(2-chlorophenyl)-N-(2-ethylphenyl)prop-2-enamide has revealed potential therapeutic effects:

  • Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial activity against various pathogens, making it a candidate for further exploration in the development of antimicrobial agents.
  • Anticancer Activity : Investigations have indicated that compounds with similar structural motifs show selective cytotoxicity towards cancer cell lines while sparing normal cells. The presence of the chlorophenyl group may enhance its efficacy against specific cancer types .

Medicinal Applications

The medicinal potential of this compound is under investigation for its role as a drug candidate:

  • Therapeutic Development : Ongoing research aims to explore its effectiveness in treating various diseases, particularly those related to cancer and infections. The compound's ability to interact with biological targets could lead to the development of new therapeutic agents .

Industrial Applications

In industrial settings, this compound is utilized for the production of specialty chemicals and materials:

  • Material Science : Its unique properties may be harnessed in the development of new polymers or coatings that require specific chemical characteristics.
  • Chemical Manufacturing : The compound's utility as a reagent in various chemical processes makes it valuable in the synthesis of other industrial chemicals .

Case Studies and Research Findings

Several studies have documented the applications and effects of similar compounds within the cinnamamide class, which includes this compound:

  • Cinnamamide Derivatives in Epilepsy Treatment : A study highlighted the anticonvulsant properties of cinnamamide derivatives, suggesting that structural modifications can significantly influence their pharmacological activities .
  • Antimalarial Activity : Research has shown that certain N-aryl-substituted cinnamamide derivatives exhibit antimalarial properties, indicating potential broader applications in infectious disease treatment .

Mechanism of Action

The mechanism of action of (2E)-3-(2-chlorophenyl)-N-(2-ethylphenyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Modifications and Antimicrobial Activity

Substituent Effects on the Cinnamoyl Ring
  • Chlorination Patterns: Mono- vs. Di-Chlorination: Derivatives with 3,4-dichlorophenyl substitutions (e.g., (2E)-3-(3,4-dichlorophenyl)-N-[4-(trifluoromethyl)phenyl]prop-2-enamide) exhibit broader-spectrum antibacterial activity compared to mono-chlorinated analogs like the target compound. For example, 3,4-dichlorocinnamanilides demonstrated submicromolar activity against Staphylococcus aureus, MRSA, and Mycobacterium tuberculosis . Position of Chlorine: The 2-chlorophenyl group in the target compound may confer moderate activity compared to para-substituted analogs. For instance, (2E)-N-(4-fluorophenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-enamide () showed higher antistaphylococcal activity due to the electron-withdrawing para-CF₃ group .
Anilide Ring Substitutions
  • Electron-Withdrawing Groups (EWGs): Trifluoromethyl (CF₃) or trifluoromethoxy (OCF₃) groups at meta/para positions (e.g., (2E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-phenylprop-2-enamide) significantly enhance antimicrobial potency. These groups increase lipophilicity and stabilize interactions with bacterial targets . However, it may improve metabolic stability or reduce cytotoxicity compared to highly lipophilic analogs .
Positional Isomerism
  • Ortho vs. Meta/Para Substitutions :
    • Meta/para substituents on the anilide ring (e.g., (2E)-N-[3-(trifluoromethyl)phenyl]-3-phenylprop-2-enamide) are associated with higher antimicrobial activity, while ortho substituents (as in the target compound) are linked to anti-inflammatory effects . This positional difference may explain the target’s moderate antibacterial profile relative to meta-CF₃ analogs .

Lipophilicity and ADMET Properties

  • logD7.4 and Bioavailability :
    • The target compound’s logD is likely ~3.8–4.2 (estimated from ethyl and chloro substituents), comparable to less cytotoxic analogs like (2E)-N-(4-bromo-3-chlorophenyl)-3-phenylprop-2-enamide (logD = 4.1) .
    • Highly lipophilic compounds (logD >5.0, e.g., 3,5-bis(CF₃) derivatives) exhibit stronger membrane penetration but higher cytotoxicity .

Structural Similarity and PCA Analysis

  • Principal Component Analysis (PCA) of cinnamanilides revealed that:
    • Ortho-substituted anilides (e.g., 2-ethylphenyl) cluster separately from meta/para-CF₃ analogs, indicating distinct electronic and steric profiles .
    • Nitro- and bromo-substituted isomers (e.g., compounds 17 and 18 in ) show low structural similarity to the target, correlating with divergent biological activities .

Biological Activity

(2E)-3-(2-chlorophenyl)-N-(2-ethylphenyl)prop-2-enamide, a member of the cinnamamide family, has garnered attention due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores its biological activity through various studies, highlighting its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound features a prop-2-enamide backbone with a chlorophenyl group and an ethylphenyl substituent. Its unique configuration allows for various interactions within biological systems, making it a subject of interest in medicinal chemistry.

Structural Features

Feature Description
Backbone Prop-2-enamide
Substituents 2-Chlorophenyl and 2-Ethylphenyl groups
Molecular Formula C16H16ClN
Molecular Weight 273.76 g/mol

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Anticancer Properties

The compound has shown promise in anticancer research. A study evaluating several derivatives indicated that certain cinnamamide compounds possess cytotoxic effects against cancer cell lines. The mechanism of action is believed to involve the modulation of apoptosis pathways and inhibition of cell proliferation.

Anti-inflammatory Effects

This compound has been investigated for its anti-inflammatory properties. It was found to significantly reduce pro-inflammatory cytokine production in lipopolysaccharide-stimulated macrophages, indicating its potential as an anti-inflammatory agent.

The biological activity of this compound is attributed to its interaction with specific molecular targets, such as enzymes or receptors. It may modulate the activity of these targets, leading to various biological responses. The precise pathways involved can vary depending on the specific application and context of use.

Structure-Activity Relationships (SAR)

A detailed SAR analysis reveals that modifications to the phenyl rings and the olefin linker significantly influence the biological activity of cinnamamide derivatives. For example:

  • Substituents on the phenyl ring can enhance or diminish antimicrobial potency.
  • The length and saturation of the olefin linker affect anticancer activity.

Case Studies

  • Antimalarial Activity : A study highlighted that certain derivatives of (2E)-N-aryl-3-phenylprop-2-enamides exhibited antimalarial activity with IC50 values ranging from 0.58 µM to 31 µM. This positions them as potential candidates for further development in malaria treatment .
  • Anticonvulsant Activity : Another investigation into related cinnamamide derivatives revealed anticonvulsant effects in animal models, suggesting that structural modifications can lead to significant therapeutic benefits in epilepsy .

Q & A

Basic: What are the standard synthetic routes and characterization techniques for (2E)-3-(2-chlorophenyl)-N-(2-ethylphenyl)prop-2-enamide?

Answer:
The synthesis typically involves a multi-step approach:

  • Step 1: Condensation of 2-chlorocinnamic acid derivatives with 2-ethylaniline using coupling reagents like EDCI/HOBt under inert conditions.
  • Step 2: Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization.
  • Characterization:
    • NMR Spectroscopy: ¹H and ¹³C NMR to confirm stereochemistry (E-configuration) and substituent positions. For example, the trans-coupling constant (J = 15–16 Hz) for the α,β-unsaturated amide confirms the (E)-configuration .
    • Mass Spectrometry: High-resolution MS (HR-MS) to validate molecular formula (e.g., observed [M-H]⁻ at 290.0140 m/z for a related chlorinated analog) .
    • IR Spectroscopy: Peaks at ~1650 cm⁻¹ (C=O stretch) and ~3270 cm⁻¹ (N-H stretch) .

Table 1: Representative Synthetic Yields and Conditions for Analogous Compounds

Substituent on Phenyl RingsCoupling ReagentYield (%)Reference
2-Cl, 2-EtEDCI/HOBt68–72
4-F, 2-NO2DCC/DMAP65–70

Basic: How is the stereochemical integrity of the α,β-unsaturated amide moiety confirmed experimentally?

Answer:

  • X-ray Crystallography: Single-crystal X-ray diffraction using programs like SHELXL (via OLEX2 interface) resolves the (E)-configuration unambiguously. SHELX software is widely used for small-molecule refinement due to its robustness and precision .
  • NOESY NMR: Absence of nuclear Overhauser effects (NOE) between the β-proton of the enamide and the ortho-hydrogens of the 2-ethylphenyl group supports the trans configuration .

Advanced: How do structural modifications (e.g., halogen substitution) influence the compound’s biological activity?

Answer:
Structure-activity relationship (SAR) studies reveal:

  • Electron-Withdrawing Groups (e.g., Cl, F): Enhance electrophilicity of the α,β-unsaturated system, increasing reactivity with biological nucleophiles (e.g., cysteine residues in enzymes). Chlorine at the 2-position improves antimicrobial potency compared to bromine or methyl analogs .
  • Substituent Position: Ortho-substituted aryl groups (e.g., 2-ethylphenyl) induce steric effects that modulate binding to hydrophobic pockets in target proteins. For example, replacing 2-ethyl with 4-propoxy reduces anticancer activity by 40% in MCF-7 cell lines .

Table 2: Biological Activity of Halogen-Substituted Analogs

CompoundIC₅₀ (µM, HeLa cells)Antibacterial (MIC, µg/mL)Reference
2-Cl, 2-Et12.5 ± 1.28 (S. aureus)
4-F, 2-NO218.3 ± 2.116 (E. coli)
3-CF3, 4-CF39.8 ± 0.94 (MRSA)

Advanced: What computational strategies are used to predict target proteins or binding modes?

Answer:

  • Molecular Docking (AutoDock Vina): Dock the compound into crystal structures of potential targets (e.g., COX-2, tubulin) using flexible ligand/rigid receptor protocols. The α,β-unsaturated amide often interacts with catalytic lysine or cysteine residues .
  • MD Simulations (GROMACS): Assess binding stability over 100-ns trajectories. Key interactions include π-π stacking with phenylalanine residues and hydrogen bonding via the amide carbonyl .

Advanced: How can researchers resolve contradictions in reported biological activity data across studies?

Answer:

  • Control for Isomer Purity: Ensure the (E)-isomer is ≥98% pure (via HPLC) to avoid confounding results from (Z)-isomer contamination .
  • Standardize Assay Conditions: Use consistent cell lines (e.g., HepG2 vs. HEK293) and incubation times. For example, antiproliferative activity varies by >30% between 24h and 48h exposures .
  • Validate Target Engagement: Employ biophysical methods (SPR, ITC) to confirm direct binding to purported targets like HDACs or kinases .

Basic: What analytical methods ensure purity and identity during synthesis?

Answer:

  • HPLC-DAD: Reverse-phase C18 column (acetonitrile/water + 0.1% TFA) with UV detection at 254 nm. Purity ≥95% is required for biological testing .
  • Elemental Analysis: Carbon, hydrogen, and nitrogen content must align with theoretical values within ±0.4% .

Advanced: How do metabolic stability and ADMET properties impact preclinical development?

Answer:

  • Microsomal Stability Assays: Incubate with liver microsomes (human/rat) to measure t₁/₂. Chlorinated analogs show t₁/₂ >60 min, suggesting moderate hepatic clearance .
  • CYP450 Inhibition: Screen against CYP3A4/2D6. The 2-ethylphenyl group reduces CYP3A4 inhibition compared to bulkier substituents (e.g., naphthyl) .
  • Aqueous Solubility: Use shake-flask method (pH 7.4 buffer). LogP values ~3.5 indicate moderate lipophilicity, requiring formulation optimization .

Advanced: How is crystallographic data analyzed to refine molecular structure?

Answer:

  • Data Collection: Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K. SHELXL refines coordinates, anisotropic displacement parameters, and hydrogen bonding networks .
  • Validation: Check CIF files with PLATON for missed symmetry or disorder. Key metrics: R1 < 5%, wR2 < 12%, and completeness >98% .

Table 3: Crystallographic Data for a Chlorinated Analog

ParameterValue
Space groupP2₁/c
R1 (all data)4.21%
C-Cl bond length1.735 Å
Dihedral angle (amide)178.5°

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